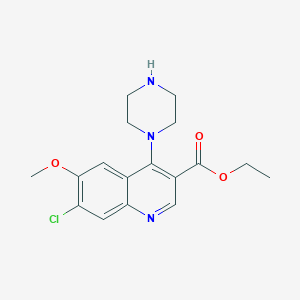

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

Description

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is a quinoline derivative characterized by a piperazine ring at position 4, a chlorine atom at position 7, and a methoxy group at position 5. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, as exemplified by the reaction of 4,7-dichloroquinoline with piperazine under reflux conditions . The ethyl ester at position 3 enhances solubility and modulates pharmacokinetic properties.

Properties

Molecular Formula |

C17H20ClN3O3 |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

ethyl 7-chloro-6-methoxy-4-piperazin-1-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C17H20ClN3O3/c1-3-24-17(22)12-10-20-14-9-13(18)15(23-2)8-11(14)16(12)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3 |

InChI Key |

XEPYRELVJANWAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

Flow Chemistry

Continuous flow reactors enable scalable production:

Analytical Characterization

Key spectral data confirm structure:

Challenges and Mitigation Strategies

-

Dimer formation : Controlled stoichiometry (piperazine ≤2 equiv.) and excess base (K₂CO₃) suppress dimerization.

-

Solvent toxicity : Replacement of ethoxyethanol with methanol or water reduces environmental impact.

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dechlorinated quinoline derivatives.

Substitution: Various piperazine-substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline backbone with a carboxylate group and a piperazine moiety. These structural characteristics contribute to its reactivity and biological activity. The presence of chlorine and methoxy substituents enhances its chemical properties, making it a candidate for further research in drug development.

Pharmaceutical Applications

- Antimicrobial Activity : Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate has been identified as a potential lead compound for developing new antimicrobial agents. Its structural features may allow it to interact with various biological targets, including enzymes and receptors involved in disease pathways.

- Mechanism of Action Studies : Preliminary investigations indicate that the compound may interact with specific biological targets, suggesting potential therapeutic applications. Molecular docking studies and binding assays could elucidate its mechanism of action, enhancing our understanding of quinoline-related mechanisms in drug action.

- Development of Derivatives : The compound can serve as a scaffold for synthesizing derivatives with enhanced biological activity. Researchers are exploring modifications to improve efficacy against specific pathogens or diseases.

Case Study 1: Antimicrobial Properties

In a study investigating the antimicrobial properties of quinoline derivatives, this compound exhibited significant activity against various bacterial strains. The results suggested that modifications to the piperazine ring could enhance its potency against resistant strains.

Case Study 2: Pharmacokinetics

Another study focused on the pharmacokinetics of the compound, revealing that it interacts with key metabolic enzymes. This interaction may influence its bioavailability and therapeutic efficacy. Further research is needed to optimize dosing regimens based on these findings.

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it is useful to compare it with similar compounds in the quinoline class:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate | Similar quinoline structure | Methyl group instead of chlorine |

| Moxifloxacin | Fluoroquinolone antibiotic | Contains fluorine; primarily used as an antibiotic |

| 7-Hydroxyquinoline | Hydroxy derivative of quinoline | Lacks piperazine; known for chelation properties |

This compound is unique due to its specific combination of chlorine and methoxy groups along with the piperazine ring, potentially conferring distinct biological activities compared to its analogs.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with various molecular targets:

DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication.

Receptor Binding: The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate

- Structure : Features a cyclopropyl group at position 1, fluorine at position 6, and a ketone at position 3.

- Key Differences: The cyclopropyl group enhances metabolic stability compared to the ethyl ester in the parent compound.

- Bioactivity : Reported to exhibit enhanced antibacterial activity against Gram-positive pathogens due to fluorine’s electronegativity .

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

- Structure: Incorporates a thiazeto ring fused to the quinoline core, with a methyl group at position 1 and fluorine at position 6.

- Key Differences : The thiazeto ring modifies electron distribution, increasing lipophilicity and blood-brain barrier penetration.

- Bioactivity: Demonstrates improved antifungal activity compared to non-fused quinoline derivatives .

Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate

- Structure : Contains a 4-chlorophenyl-substituted piperazine at position 4 and a trifluoromethyl group at position 6.

- Key Differences : The trifluoromethyl group enhances metabolic resistance and bioavailability. The 4-chlorophenyl moiety increases affinity for serotonin receptors, suggesting neuropharmacological applications .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine atoms improve target binding via halogen bonding and enhance metabolic stability .

- Piperazine Modifications : Aryl-substituted piperazines (e.g., 4-chlorophenyl) increase receptor selectivity, while unsubstituted piperazines improve solubility .

- Ester vs. Ketone at C3 : The ethyl ester (parent compound) offers better solubility, while ketones (e.g., in 2.1.1) enhance hydrogen-bonding interactions with biological targets .

Biological Activity

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family, which has garnered attention due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Chemical Formula: C₁₄H₁₅ClN₂O₃

- Molecular Weight: 294.73 g/mol

- CAS Number: 1315376-32-9

This structure includes a quinoline core, which is known for various biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. For instance:

- Antibacterial Activity: Studies have shown that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's piperazine moiety may enhance its interaction with bacterial targets, potentially leading to increased potency against resistant strains .

Anticancer Properties

The anticancer potential of quinoline derivatives is well-documented. This compound has demonstrated:

- Inhibition of Tumor Cell Growth: In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, similar to other quinolone derivatives .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition: Like other quinolines, this compound may inhibit topoisomerases, enzymes crucial for DNA replication and transcription.

- DNA Intercalation: The planar structure of the quinoline ring allows for intercalation between DNA bases, disrupting normal DNA function.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that quinoline compounds can induce oxidative stress in cells, leading to cytotoxic effects in cancer cells .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Conclusion from Research

The cumulative evidence suggests that this compound possesses notable antimicrobial and anticancer properties, making it a promising candidate for further pharmacological development.

Future Directions

Further research is necessary to explore:

- In Vivo Studies: Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure to enhance potency and reduce toxicity.

- Clinical Trials: Evaluating safety and efficacy in humans for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.